
2,5-Dimethyl-3'-piperidinomethyl benzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-3’-piperidinomethyl benzophenone: is an organic compound with the molecular formula C21H25NO and a molecular weight of 307.43 g/mol This compound features a benzophenone core substituted with a piperidinomethyl group at the 3’ position and two methyl groups at the 2 and 5 positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2,5-Dimethyl-3’-piperidinomethyl benzophenone typically begins with benzophenone as the core structure.
Substitution Reactions: The introduction of the piperidinomethyl group at the 3’ position can be achieved through a nucleophilic substitution reaction. This involves the reaction of benzophenone with piperidine in the presence of a suitable base such as sodium hydride.
Methylation: The methyl groups at the 2 and 5 positions can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods:
Industrial production of 2,5-Dimethyl-3’-piperidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,5-Dimethyl-3’-piperidinomethyl benzophenone can undergo oxidation reactions, particularly at the piperidinomethyl group, leading to the formation of corresponding N-oxides.
Reduction: Reduction of the carbonyl group in the benzophenone core can yield secondary alcohols.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, allowing further functionalization of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed:
Oxidation: N-oxides of the piperidinomethyl group.
Reduction: Secondary alcohols derived from the benzophenone core.
Substitution: Various substituted benzophenone derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 2,5-Dimethyl-3’-piperidinomethyl benzophenone serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Biology and Medicine:
Pharmaceuticals: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Biochemical Studies: It can be used as a probe in biochemical assays to study enzyme interactions and binding affinities.
Industry:
Material Science: The compound’s unique properties make it useful in the development of advanced materials, including polymers and coatings.
Agriculture: It can be employed in the synthesis of agrochemicals, contributing to the development of new pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-3’-piperidinomethyl benzophenone involves its interaction with specific molecular targets. The piperidinomethyl group can interact with biological receptors, potentially modulating their activity. The benzophenone core can participate in photochemical reactions, absorbing light and undergoing electronic transitions that lead to various chemical transformations.
Comparison with Similar Compounds
- 2-Methyl-3’-piperidinomethyl benzophenone
- 3-Methyl-3’-piperidinomethyl benzophenone
- 2,5-Dimethyl-3’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
Comparison:
- Structural Differences: The presence and position of methyl groups and other substituents on the benzene ring differentiate these compounds.
- Chemical Properties: Variations in substituents can lead to differences in reactivity, stability, and solubility.
- Applications: Each compound may have unique applications based on its specific chemical properties. For example, the presence of additional functional groups can enhance binding affinity in biological systems or improve material properties in industrial applications.
Properties
IUPAC Name |
(2,5-dimethylphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-16-9-10-17(2)20(13-16)21(23)19-8-6-7-18(14-19)15-22-11-4-3-5-12-22/h6-10,13-14H,3-5,11-12,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTYPZYFLZVZPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC(=C2)CN3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643144 |
Source


|
| Record name | (2,5-Dimethylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-14-1 |
Source


|
| Record name | (2,5-Dimethylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
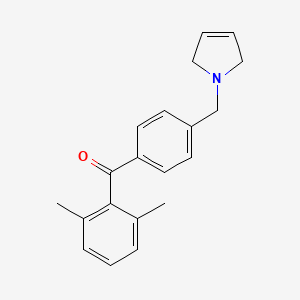
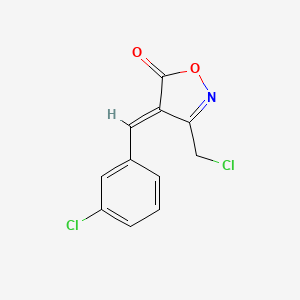
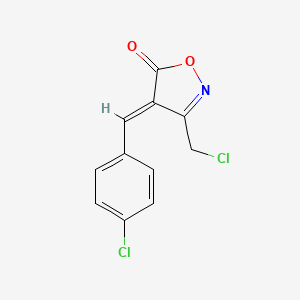
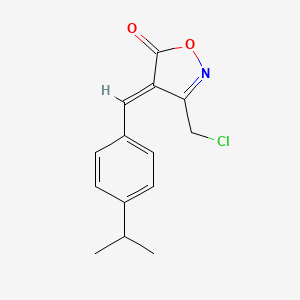
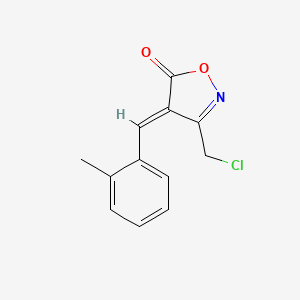
![(4E)-3-(chloromethyl)-4-[(5-methyl-2-thienyl)methylene]isoxazol-5(4H)-one](/img/structure/B1359542.png)
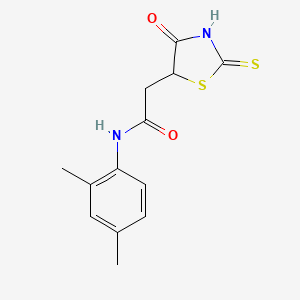
![2-Hydroxy-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1359552.png)
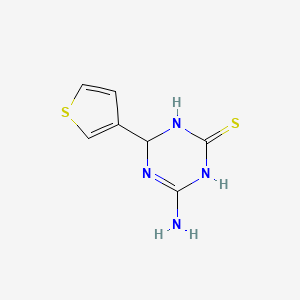



![3-(5-{[(3-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359574.png)
![3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359575.png)
